molecular formula C23H21N3O5S B7708089 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B7708089
M. Wt: 451.5 g/mol
InChI Key: ZHGLRPRHNLCAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide, also known as GW-501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first discovered in the 1990s and has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism of Action

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscles, which results in increased energy production and improved endurance. It also has anti-inflammatory and anti-atherogenic effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased expression of genes involved in fatty acid oxidation and glucose metabolism, improved insulin sensitivity, and reduced inflammation. It has also been shown to increase mitochondrial biogenesis and improve cardiac function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide in lab experiments is its ability to improve endurance and energy production in animal models, which can be useful in studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide, including further studies on its therapeutic potential in various diseases, such as diabetes and cardiovascular diseases. Additionally, more research is needed to understand its effects on different tissues and organs, as well as its potential side effects and toxicity. Finally, there is a need for more studies on the long-term effects of this compound on human health and its potential use as a performance-enhancing drug.

Synthesis Methods

The synthesis of 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with 2,3-dihydro-1H-indole-1-sulfonyl chloride, followed by the reaction of the resulting compound with furan-2-ylmethanamine and acetic anhydride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide has been widely used in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have potential applications in the treatment of various diseases, such as diabetes, obesity, and cardiovascular diseases. Additionally, it has been studied for its potential use in enhancing athletic performance and endurance.

Properties

IUPAC Name

4-[[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c24-23(28)17-5-7-18(8-6-17)25-22(27)15-31-19-9-11-20(12-10-19)32(29,30)26-14-13-16-3-1-2-4-21(16)26/h1-12H,13-15H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLRPRHNLCAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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